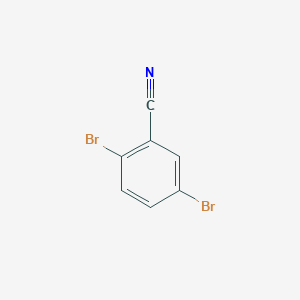

2,5-Dibromobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOKQLGYVAAFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450569 | |

| Record name | 2,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-41-6 | |

| Record name | 2,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dibromobenzonitrile (CAS: 57381-41-6) for Researchers and Drug Development Professionals

Introduction

2,5-Dibromobenzonitrile is a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a benzonitrile core substituted with two bromine atoms at the 2 and 5 positions, provides a strategic platform for the construction of complex molecular frameworks. This guide offers a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in pharmaceutical research and materials science. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important chemical intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. This compound is a solid at room temperature, a characteristic that facilitates its handling and storage.[1][2] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 57381-41-6 | [3] |

| Molecular Formula | C₇H₃Br₂N | [3] |

| Molecular Weight | 260.91 g/mol | [3] |

| Melting Point | 132-134 °C | [1][2] |

| Boiling Point | 293.1 ± 25.0 °C (Predicted) | N/A |

| Density | 2.06 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry environment at room temperature | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitrile group and the two bromine atoms.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the nitrile carbon, and six for the aromatic carbons. The carbons attached to the bromine atoms will exhibit characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹. Other bands corresponding to C-H and C-Br stretching, as well as aromatic C=C bending vibrations, will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 260.91 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments.

Synthesis of this compound

The most common and established method for the synthesis of this compound is the electrophilic bromination of benzonitrile.[2] The key to a successful synthesis lies in controlling the reaction conditions to achieve the desired regioselectivity, directing the bromine atoms to the 2 and 5 positions of the aromatic ring.[2]

Experimental Protocol: Electrophilic Bromination of Benzonitrile

Causality Behind Experimental Choices: The choice of a brominating agent and a Lewis acid catalyst is crucial for activating the bromine and directing the substitution. The reaction temperature and time are optimized to maximize the yield of the desired 2,5-disubstituted product while minimizing the formation of other isomers and over-brominated byproducts. The workup procedure is designed to remove unreacted starting materials, catalyst, and acidic byproducts, yielding the pure product.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Charge the flask with benzonitrile and an inert solvent such as carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃).

-

Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same inert solvent, to the reaction mixture via the dropping funnel. Maintain the reaction temperature at a controlled level, as the reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture and quench any unreacted bromine by adding a solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two bromine atoms and the nitrile group. The bromine atoms serve as excellent leaving groups in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and can also be transformed into other valuable functional groups.[2]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or a boronate ester.[4][5][6] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[4][7]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biaryl product.

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[8][9] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals, organic materials, and natural products.[10][11]

General Protocol for Sonogashira Coupling:

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), a terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine or diisopropylamine, which often also serves as the solvent.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate. The residue can be purified by column chromatography to yield the desired arylalkyne.

Functional Group Transformations of the Nitrile Group

The nitrile group in this compound can be readily transformed into other functional groups, further expanding its synthetic utility.[2]

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a sought-after intermediate in both pharmaceutical and materials science research.

Pharmaceutical Applications

In drug discovery, this compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1] Its ability to undergo sequential and site-selective cross-coupling reactions allows for the controlled introduction of different substituents, enabling the rapid generation of compound libraries for high-throughput screening. The resulting complex aromatic structures are often found at the core of kinase inhibitors and other targeted therapies.[12]

Materials Science Applications

In materials science, this compound is used as a monomer or cross-linking agent in the synthesis of advanced polymers and organic electronic materials. The introduction of the dibromobenzonitrile unit into a polymer backbone can impart desirable properties such as thermal stability, flame retardancy, and specific optoelectronic characteristics. Its utility in the synthesis of liquid crystals has also been explored.[7]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an indispensable tool for researchers in both academia and industry. A thorough understanding of its chemistry, as outlined in this guide, will enable scientists to leverage its full potential in the development of novel pharmaceuticals, advanced materials, and other valuable chemical entities.

References

- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025-12-30).

- Exploring the Synthesis Pathways and Reactivity of this compound. (2025-11-04).

- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH.

- This compound | C7H3Br2N | CID 10978230 - PubChem - NIH.

- Sonogashira Coupling - Organic Chemistry Portal.

- 57381-41-6|this compound|BLD Pharm.

- 2,5-Dibromoterephthalonitrile | C8H2Br2N2 | CID 640224 - PubChem.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.

- 2-Amino-3,5-dibromobenzonitrile 97 68385-95-5 - Sigma-Aldrich.

- Application Notes and Protocols: 4-Bromobenzonitrile in the Synthesis of Liquid Crystals - Benchchem.

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024-02-16).

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).

- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.

- Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.

- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem.

- Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. - ResearchGate.

- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... - ResearchGate.

- US3742014A - Preparation of benzonitriles - Google Patents.

- (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination - ResearchGate. (2025-08-06).

- Pharmaceutical Intermediates in Drug Synthesis - BOC Sciences.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI.

- Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin.

- Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene - MDPI.

- Dichroic Dyes for Liquid Crystal Displays - ResearchGate.

- Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide - ChemRxiv.

- EP0026004A1 - Liquid crystals mixture - Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3Br2N | CID 10978230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to 2,5-Dibromobenzonitrile: Structure, Synthesis, and Application

In the landscape of modern organic synthesis, particularly within pharmaceutical and material science discovery, the strategic selection of intermediates is paramount. This compound (CAS No. 57381-41-6) has emerged as a pivotal building block due to its defined molecular architecture and versatile reactivity.[1][2] Its structure, featuring a benzonitrile core with two bromine substituents, offers a robust platform for constructing complex molecular frameworks through well-established reaction pathways.[2][3] This guide illuminates the core characteristics of this compound, from its fundamental properties to its application in advanced synthesis, providing the field-proven insights necessary for its effective utilization.

Molecular Profile and Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its intrinsic properties. This compound is a solid at room temperature, a physical state that simplifies handling, weighing, and storage in a laboratory setting.[1][2] Its key identifiers and physicochemical properties are summarized below.

Molecular Structure

The molecule consists of a benzene ring substituted with a nitrile group (-C≡N) and two bromine atoms at positions 2 and 5 relative to the nitrile. The IUPAC name is this compound.[4] The nitrile group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. The two bromine atoms serve as excellent leaving groups in a variety of coupling reactions.[1]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57381-41-6 | [1][4] |

| Molecular Formula | C₇H₃Br₂N | [4][5][6] |

| Molecular Weight | 260.91 g/mol | [4][5][6] |

| Appearance | Solid | [1][2] |

| Melting Point | 132-134 °C | [1][2][6] |

| Density | ~2.06 g/cm³ (Predicted) | [1][6] |

| SMILES | C1=CC(=C(C=C1Br)C#N)Br | [4] |

| Purity | Typically ≥97% | [1][2] |

The Chemist's Perspective: Reactivity and Synthetic Pathways

The synthetic value of this compound is rooted in the distinct reactivity of its functional groups: the two bromine atoms and the nitrile moiety. This dual functionality allows for sequential or orthogonal chemical modifications, making it a highly adaptable intermediate.[2]

The Role of the Bromine Substituents: A Gateway to Complexity

The carbon-bromine bonds on the aromatic ring are the primary sites of reactivity. Bromine atoms are excellent leaving groups, making the molecule an ideal substrate for a host of transition metal-catalyzed cross-coupling reactions.[1]

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds.

-

Heck and Sonogashira Couplings: Formation of C-C bonds by reacting with alkenes or terminal alkynes, respectively.[2]

-

Stille Coupling: Reaction with organostannanes, providing another reliable method for C-C bond formation.[1]

-

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides unless activated, the electron-withdrawing nature of the nitrile group can facilitate substitution with strong nucleophiles under specific conditions.

The ability to selectively functionalize one or both bromine positions provides chemists with precise control over the construction of complex target molecules, accelerating the drug discovery pipeline.[2]

The Nitrile Group: A Versatile Functional Handle

The nitrile group is more than a passive director; it is a key functional group that can be transformed into other valuable moieties.[1]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, introducing a new reactive site.

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine.

These transformations dramatically expand the synthetic possibilities, allowing for the introduction of amides, esters, and other functional groups essential for tuning the pharmacological or material properties of the final product.

Figure 1. Key synthetic transformations of this compound.

Synthesis Protocol: Electrophilic Bromination of Benzonitrile

The most common laboratory synthesis of this compound involves the direct electrophilic bromination of benzonitrile.[1] The nitrile group is a meta-director; however, under forcing conditions with a Lewis acid catalyst, ortho and para substitution occurs. Controlling the stoichiometry and reaction conditions is critical to achieving the desired 2,5-disubstituted product.

Step-by-Step Methodology

-

1. Reaction Setup:

-

Action: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add benzonitrile (1.0 eq) and a suitable solvent such as 1,2-dichloroethane or excess bromine.

-

Rationale: The inert atmosphere is not strictly necessary but good practice. The gas trap is essential for safety to handle the corrosive HBr gas evolved during the reaction.

-

-

2. Catalyst and Reagent Addition:

-

Action: Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃, ~0.1 eq), to the flask. Cool the mixture in an ice bath. Slowly add bromine (Br₂, 2.2 eq) via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Rationale: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required for aromatic substitution. Slow addition and low temperature are crucial to control the exothermic reaction and minimize the formation of over-brominated byproducts.

-

-

3. Reaction Execution:

-

Action: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Rationale: Heating provides the necessary activation energy for the second bromination to occur. Reaction monitoring is a self-validating step to ensure the reaction proceeds to completion, preventing low yields.

-

-

4. Work-up and Quenching:

-

Action: Cool the reaction mixture to room temperature. Cautiously pour it into an ice-cold aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any unreacted bromine.

-

Rationale: Quenching destroys excess bromine, a hazardous and volatile reagent. The use of an ice-cold solution helps to manage the heat generated during quenching.

-

-

5. Extraction and Washing:

-

Action: Transfer the mixture to a separatory funnel. If a chlorinated solvent was used, collect the organic layer. If not, extract the aqueous mixture with a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Rationale: Extraction isolates the product from the aqueous phase containing salts and the catalyst. Washing removes water-soluble impurities, and the final brine wash helps to remove residual water from the organic layer.

-

-

6. Purification and Characterization:

-

Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds, yielding a product of high purity (typically >97%) suitable for subsequent reactions.[1][2] The final product's identity and purity should be confirmed using techniques like NMR, IR, and melting point analysis.

-

Figure 2. General workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The true value of an intermediate is demonstrated by its application. This compound is a cornerstone in the synthesis of numerous high-value compounds.

-

Pharmaceutical Synthesis: Its ability to participate in cross-coupling reactions makes it invaluable for creating diverse molecular scaffolds.[2] Many modern drugs, including kinase inhibitors and receptor antagonists, contain complex biaryl or heterocyclic structures that can be efficiently assembled using this intermediate.[7] The nitrile itself can act as a bioisostere for a carbonyl group or as a hydrogen bond acceptor, directly contributing to a molecule's binding affinity at a biological target.[7]

-

Materials Science: In the development of advanced materials, this compound serves as a monomer or precursor for functional polymers.[3] The bromine atoms provide reactive handles for polymerization reactions, leading to the creation of conjugated polymers used in organic electronics like OLEDs and OPVs. The nitrile group can be modified to tune the electronic properties or enhance the thermal stability of the resulting materials.[3]

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential. It is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.

Core Safety Protocols:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][5][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by the strategic placement of its reactive functional groups. A thorough understanding of its physicochemical properties, reactivity, and synthesis is crucial for leveraging its full potential. For researchers in drug discovery and materials science, this compound offers a reliable and efficient pathway to molecular complexity, enabling the rapid development of novel therapeutic agents and advanced materials.

References

- Exploring the Synthesis Pathways and Reactivity of this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C7H3Br2N | CID 10978230.

- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Safety Data Sheet - this compound. (2024). Sigma-Aldrich.

- This compound | 57381-41-6. BLD Pharm.

- This compound CAS#: 57381-41-6. ChemicalBook.

- Safety Data Sheet - 2,5-Dichloronitrobenzene. (2025). Fisher Scientific.

- Unlocking Material Science Innovations with this compound (CAS: 57381-41-6). Autech.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). National Center for Biotechnology Information, U.S.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H3Br2N | CID 10978230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 57381-41-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 57381-41-6 [m.chemicalbook.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Dibromobenzonitrile: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of 2,5-dibromobenzonitrile, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's synthesis, reactivity, and key applications, with a focus on the causality behind experimental choices and the principles of scientific integrity.

Introduction and Molecular Overview

This compound, with the CAS number 57381-41-6, is a di-brominated aromatic nitrile.[1][2] Its structure, featuring a benzene ring substituted with two bromine atoms and a nitrile group, makes it a valuable intermediate in the synthesis of complex organic molecules. The strategic placement of the bromine atoms at the 2 and 5 positions, coupled with the electron-withdrawing nature of the nitrile group, imparts a unique reactivity profile that is highly sought after in medicinal chemistry and materials science.[2][3] This guide will explore the fundamental characteristics of this compound and its role in advancing scientific innovation.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various reaction conditions. It is a solid at room temperature with a melting point in the range of 132-134 °C, which simplifies its manipulation in a laboratory setting.[2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 57381-41-6 | [1][2] |

| Molecular Formula | C₇H₃Br₂N | [1] |

| Molecular Weight | 260.91 g/mol | [1] |

| Appearance | Solid | [2][3] |

| Melting Point | 132-134 °C | [2][3] |

| Density | ~2.06 g/cm³ | [2][3] |

| Purity | Typically ~97% | [3] |

Synthesis of this compound

The most common route for the synthesis of this compound is the electrophilic bromination of benzonitrile.[2] This reaction requires careful control of conditions to achieve the desired regioselectivity, ensuring the bromine atoms are introduced at the 2 and 5 positions of the benzonitrile ring.[2] Key parameters that influence the outcome of the synthesis include the choice of brominating agent, solvent, and reaction temperature.[2]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the two bromine atoms and the nitrile functional group. The bromine atoms are excellent leaving groups, making the molecule an ideal substrate for a variety of cross-coupling reactions.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is extensively used in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[3] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[3]

-

Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base. It is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in the synthesis of conjugated enynes and other acetylene-containing compounds.

Transformations of the Nitrile Group

The nitrile group in this compound provides an additional site for functionalization. It can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this versatile intermediate.[2] These transformations allow for the introduction of new functionalities that can be crucial for the biological activity of a target molecule or the properties of a material.

Applications in Drug Development and Material Science

The unique structural features and reactivity of this compound make it a valuable building block in both the pharmaceutical and material science sectors.

-

Pharmaceutical Synthesis: In drug discovery, this compound serves as a key intermediate for the synthesis of diverse molecular scaffolds.[3] The ability to perform selective cross-coupling reactions at the bromine positions allows for the systematic exploration of chemical space to identify compounds with optimal therapeutic properties.[3]

-

Advanced Materials: In material science, this compound is utilized in the synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The introduction of this building block into polymer chains can be used to create extended conjugated systems, which are essential for the desired electronic and photophysical properties of these materials.

Spectroscopic Data (Note on Availability)

Detailed and verifiable spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are not consistently available in the public domain. Researchers are advised to consult the certificate of analysis from their commercial supplier or to perform their own spectroscopic analysis for definitive characterization.

General Spectroscopic Features to Expect:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with a trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the seven carbon atoms, including the nitrile carbon and the two bromine-substituted aromatic carbons.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 260.91 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Fire Safety: The compound is combustible. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For comprehensive safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.

Experimental Protocol: A Representative Suzuki Coupling Reaction (General Guidance)

A specific, validated experimental protocol for a Suzuki coupling reaction starting with this compound is not widely published. The following is a general procedure that can be adapted and optimized by researchers.

Objective: To synthesize a biaryl compound via a Suzuki coupling reaction between this compound and a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq per bromine), and the base (2.0-3.0 eq per bromine).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol. The specific catalyst, base, solvent, temperature, and reaction time will need to be optimized for the specific substrates being used.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and advanced materials. Its well-defined physical properties and predictable reactivity in cross-coupling reactions make it an essential tool for organic chemists. While detailed spectral and safety data should be obtained from reliable sources, the information presented in this guide provides a solid foundation for researchers and scientists to effectively and safely utilize this important compound in their work.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 13450521, 2,4-Dibromobenzonitrile." PubChem, [Link]. Accessed January 8, 2026.

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 10978230, this compound." PubChem, [Link]. Accessed January 8, 2026.

- "Exploring the Synthesis Pathways and Reactivity of this compound." (2025-11-04). . Accessed January 8, 2026.

- "The Crucial Role of this compound in Modern Pharmaceutical Synthesis." (2025-12-30). . Accessed January 8, 2026.

Sources

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2,5-Dibromobenzonitrile

This guide provides a detailed analysis of the spectroscopic data for 2,5-dibromobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and advanced materials. As researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of such molecules is paramount. This document offers an in-depth interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, grounded in the principles of each technique and supported by field-proven insights.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method are standard procedures.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Crystal Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free cloth.

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: A generalized workflow for acquiring an FT-IR spectrum of a solid sample using the ATR technique.

Expected IR Data for this compound

The following table summarizes the expected characteristic IR absorption bands for this compound based on its structure and data from analogous compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on a benzene ring. |

| ~2230 | C≡N Stretch | Strong, Sharp | The nitrile group is a strong absorber in a relatively uncongested region of the spectrum, making it a key diagnostic peak. Conjugation with the aromatic ring slightly lowers the frequency.[1] |

| ~1560, ~1470, ~1390 | Aromatic C=C Stretch | Medium to Strong | Multiple bands are expected due to the complex vibrations of the substituted benzene ring. |

| ~880, ~820 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring. |

| Below 800 | C-Br Stretch | Medium to Strong | The carbon-bromine stretching vibrations occur in the fingerprint region and can be difficult to assign definitively. |

In-depth Interpretation

The most telling feature in the IR spectrum of this compound will be the sharp, strong absorption around 2230 cm⁻¹. This peak is a definitive indicator of the nitrile functional group. The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and the series of C=C stretching bands in the 1600-1400 cm⁻¹ region confirm the presence of the benzene ring. The specific pattern of out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹) is influenced by the 1,2,4-trisubstitution pattern of the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each hydrogen and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the proton NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used for ¹³C NMR to produce a spectrum with singlets for each unique carbon atom, simplifying interpretation. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

Caption: A simplified workflow for acquiring ¹H and ¹³C NMR spectra of an organic compound.

Expected ¹H NMR Data for this compound

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals, each corresponding to one of the three protons on the benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | Doublet | 1H | H-6 | This proton is ortho to a bromine atom and will be deshielded. It will be split by the adjacent H-4 proton. |

| ~7.6-7.8 | Doublet of Doublets | 1H | H-4 | This proton is situated between H-3 and H-6 and will be split by both, resulting in a doublet of doublets. |

| ~7.4-7.6 | Doublet | 1H | H-3 | This proton is adjacent to the electron-withdrawing nitrile group and will be deshielded. It will be split by the adjacent H-4 proton. |

In-depth ¹H NMR Interpretation

The ¹H NMR spectrum of this compound will be characteristic of a 1,2,4-trisubstituted benzene ring. The three aromatic protons are chemically non-equivalent and will therefore give rise to three separate signals. The electron-withdrawing nature of the bromine atoms and the nitrile group will shift all the proton signals downfield into the aromatic region (typically 7.0-8.5 ppm).

The splitting pattern is key to assigning the signals. The proton at the 6-position (H-6) is adjacent to only one other proton (H-4), and thus will appear as a doublet. Similarly, the proton at the 3-position (H-3) is adjacent only to H-4 and will also be a doublet. The proton at the 4-position (H-4) is coupled to both H-3 and H-6, and will therefore appear as a doublet of doublets. The relative positions of these signals will depend on the combined electronic effects of the substituents.

Expected ¹³C NMR Data for this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135-140 | C-4 | Aromatic carbon bearing a proton. |

| ~130-135 | C-6 | Aromatic carbon bearing a proton. |

| ~125-130 | C-3 | Aromatic carbon bearing a proton. |

| ~120-125 | C-2 (C-Br) | Quaternary carbon attached to bromine. |

| ~115-120 | C-5 (C-Br) | Quaternary carbon attached to bromine. |

| ~110-115 | C-1 (C-CN) | Quaternary carbon attached to the nitrile group. |

| ~115-120 | C≡N | Nitrile carbon. |

In-depth ¹³C NMR Interpretation

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, all seven carbons are in unique chemical environments, leading to seven distinct signals. The aromatic carbons typically resonate in the 110-140 ppm range. The carbons directly attached to the electronegative bromine atoms (C-2 and C-5) will be shifted downfield. The quaternary carbon attached to the nitrile group (C-1) will also have a characteristic chemical shift. The nitrile carbon itself (C≡N) typically appears in the 115-125 ppm region. The relative intensities of the signals can also be informative; quaternary carbons generally show weaker signals than protonated carbons in a standard proton-decoupled ¹³C NMR experiment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process causes some of the molecular ions to fragment into smaller, charged species (fragment ions) and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Caption: A schematic representation of the electron ionization mass spectrometry (EI-MS) workflow.

Expected Mass Spectrometry Data for this compound

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.

| m/z | Ion | Expected Relative Abundance | Rationale |

| 259 | [M]⁺• (C₇H₃⁷⁹Br₂N) | ~25% | Molecular ion with two ⁷⁹Br isotopes. |

| 261 | [M+2]⁺• (C₇H₃⁷⁹Br⁸¹BrN) | ~50% | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope. |

| 263 | [M+4]⁺• (C₇H₃⁸¹Br₂N) | ~25% | Molecular ion with two ⁸¹Br isotopes. |

| 180/182 | [M - Br]⁺ | Variable | Loss of one bromine atom. |

| 101 | [M - 2Br]⁺ | Variable | Loss of both bromine atoms. |

| 75 | [C₆H₃]⁺ | Variable | Phenyl fragment after loss of Br and CN. |

In-depth Mass Spectrometry Interpretation

The most diagnostic feature in the mass spectrum of this compound is the molecular ion cluster. The presence of two bromine atoms will result in a characteristic triplet of peaks for the molecular ion at m/z 259, 261, and 263, with an approximate intensity ratio of 1:2:1. This pattern is a definitive confirmation of the presence of two bromine atoms in the molecule.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom. Therefore, a significant fragment ion corresponding to the loss of a bromine radical ([M - Br]⁺) is expected at m/z 180 and 182 (due to the remaining bromine isotope). Further fragmentation could involve the loss of the second bromine atom to give an ion at m/z 101. The loss of the nitrile group as a neutral radical (•CN) is also a possible fragmentation pathway. The presence of these fragment ions provides further evidence for the proposed structure.

Conclusion

The comprehensive analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a self-validating system for the structural elucidation of this compound. The characteristic nitrile stretch in the IR spectrum, the unique coupling pattern of the three aromatic protons in the ¹H NMR spectrum, the seven distinct signals in the ¹³C NMR spectrum, and the iconic isotopic pattern of the molecular ion in the mass spectrum all converge to unequivocally confirm the identity and structure of this important chemical intermediate. This guide serves as a testament to the power of modern spectroscopic techniques in advancing chemical research and development.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10978230, this compound.

- NIST. (n.d.). 2,5-Dichlorobenzonitrile. In NIST Chemistry WebBook.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- UCLA Chemistry and Biochemistry. (n.d.). NMR Spectroscopy.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2,5-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dibromobenzonitrile. As a valued intermediate in pharmaceutical synthesis and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed theoretical prediction and interpretation of the ¹H NMR spectrum, outlines best practices for sample preparation and data acquisition, and provides a framework for the logical elucidation of the molecule's proton environment. This guide is intended to serve as a practical resource for researchers and professionals who rely on NMR spectroscopy for routine analysis and structural verification.

Introduction

This compound is a disubstituted aromatic compound with the chemical formula C₇H₃Br₂N.[1] Its structure, featuring a benzene ring substituted with two bromine atoms and a nitrile group, gives rise to a distinct ¹H NMR spectrum that is invaluable for its identification and purity assessment. The strategic placement of the bromo and cyano substituents significantly influences the electronic environment of the aromatic protons, leading to predictable chemical shifts and coupling patterns. A detailed analysis of this spectrum not only confirms the compound's identity but also provides insights into the electronic effects of the substituents on the aromatic ring. This guide will first delve into a theoretical prediction of the ¹H NMR spectrum, followed by a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. Subsequently, it will cover the essential experimental protocols for acquiring a high-quality spectrum and conclude with a summary of the key spectral features.

Predicted ¹H NMR Spectrum of this compound

In the absence of a readily available experimental spectrum from public databases, a predicted ¹H NMR spectrum serves as an excellent reference for analysis. Various computational tools and software can provide reliable predictions of chemical shifts and coupling constants based on the molecular structure.[2][3][4][5][6][7] For this compound, we anticipate a spectrum characteristic of a 1,2,4-trisubstituted benzene ring system.

The three aromatic protons are chemically non-equivalent and are expected to give rise to three distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The substituents—two bromine atoms and a nitrile group—are all electron-withdrawing, which will generally deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene (δ 7.26 ppm).

Detailed Spectral Analysis

The analysis of the ¹H NMR spectrum of this compound is based on three key parameters: chemical shift (δ), integration, and spin-spin coupling (J).

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.[8] In this compound, the electron-withdrawing nature of the bromine and nitrile substituents deshields the aromatic protons. The extent of this deshielding depends on the position of the proton relative to the substituents.

-

H-3: This proton is situated between a bromine atom and a nitrile group. The strong electron-withdrawing effect of the adjacent nitrile group is expected to cause the most significant deshielding for this proton, placing its signal at the furthest downfield position.

-

H-4: This proton is positioned between a bromine atom and a hydrogen atom. It will be less deshielded than H-3 but more deshielded than H-6.

-

H-6: This proton is flanked by a bromine atom and a hydrogen atom. It is expected to be the most shielded of the three aromatic protons, thus appearing at the most upfield position in the aromatic region.

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring protons, leading to the splitting of NMR signals.[8][9] The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems, the coupling constants are characteristic of the relative positions of the protons.

-

Ortho-coupling (³J): Coupling between protons on adjacent carbons (three bonds apart). This is typically the largest coupling in aromatic systems, usually in the range of 7-10 Hz. In this compound, we expect ortho-coupling between H-3 and H-4.

-

Meta-coupling (⁴J): Coupling between protons separated by two carbons (four bonds apart). This coupling is significantly smaller, typically 2-3 Hz. We anticipate meta-coupling between H-4 and H-6, and between H-3 and H-6 (though the latter might be very small or unresolved).

-

Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart). This coupling is generally very small (0-1 Hz) and often not resolved.

Predicted Multiplicity

Based on the expected coupling patterns, the multiplicity of each signal can be predicted using the n+1 rule, where n is the number of neighboring protons.

-

H-3: This proton has one ortho-neighbor (H-4) and one meta-neighbor (H-6). It is expected to appear as a doublet of doublets (dd).

-

H-4: This proton has one ortho-neighbor (H-3) and one meta-neighbor (H-6). It will also likely appear as a doublet of doublets (dd).

-

H-6: This proton has one ortho-neighbor (H-4) and one meta-neighbor (H-3). This signal is also anticipated to be a doublet of doublets (dd).

Summary of Predicted Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | Most Downfield | Doublet of Doublets (dd) | ³J(H3-H4), ⁴J(H3-H6) |

| H-4 | Intermediate | Doublet of Doublets (dd) | ³J(H4-H3), ⁴J(H4-H6) |

| H-6 | Most Upfield | Doublet of Doublets (dd) | ⁴J(H6-H4), ⁴J(H6-H3) |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for analysis, adherence to a standardized experimental protocol is crucial.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Setup and Data Acquisition

-

Instrument Calibration: Ensure the NMR spectrometer is properly calibrated and the magnetic field is shimmed for optimal homogeneity.

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform fine shimming to maximize spectral resolution.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

-

Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Visualization of Molecular Structure and Coupling

To visually represent the relationships between the protons in this compound, a molecular structure diagram and a coupling network diagram are provided below.

Caption: Molecular structure of this compound.

Caption: Predicted proton-proton coupling network.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The anticipated spectrum consists of three distinct signals in the aromatic region, each appearing as a doublet of doublets due to ortho- and meta-coupling. The relative downfield shifts of these protons are a direct consequence of the electron-withdrawing effects of the two bromine atoms and the nitrile group. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-quality spectra that, when compared with the predicted data and interpretations provided, will allow for confident identification and characterization of this important chemical compound.

References

- Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from https://www.rsc.

- 2-Bromobenzonitrile(2042-37-7) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved January 8, 2026, from https://www.chemicalbook.com/spectrumen_2042-37-7_1hnmr.htm

- 2,5-Dibromonitrobenzene(3460-18-2) 1H NMR - ChemicalBook. (n.d.). Retrieved January 8, 2026, from https://www.chemicalbook.com/spectrumen_3460-18-2_1HNMR.htm

- Introduction to the Spectral Data Base (SDBS). (n.d.). Retrieved January 8, 2026, from https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi?lang=eng

- Chapter 32 - Oxford Learning Link. (n.d.). Retrieved January 8, 2026, from https://learninglink.oup.com/access/content/clayden-organic-2e-student-resources/chapter-32

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved January 8, 2026, from https://www.acdlabs.com/products/spec_lab/predict_nmr/

- NMR Predictor | Chemaxon Docs. (n.d.). Retrieved January 8, 2026, from https://docs.chemaxon.

- Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 8, 2026, from https://www.nmrdb.org/predictor/proton/

- Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 8, 2026, from http://www.nmrdb.org/service.php?name=predictor_proton_fast

- PROSPRE - 1H NMR Predictor. (n.d.).

- 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved January 8, 2026, from https://www.chemicalbook.com/spectrumen_1633-14-3_1hnmr.htm

- This compound | C7H3Br2N | CID 10978230 - PubChem. (n.d.). Retrieved January 8, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/10978230

- Using NMR Predictors to Calculate 1D and 2D NMR Spectra - YouTube. (2019, January 2). Retrieved January 8, 2026, from https://www.youtube.

- AIST:SDBS Help. (n.d.). Retrieved January 8, 2026, from https://sdbs.db.aist.go.jp/sdbs/cgi-bin/HELP_ENG.cgi

- Computational NMR Prediction: A Microreview - Corin Wagen. (2023, March 14). Retrieved January 8, 2026, from https://corinwagen.

- How to Predict NMR in ChemDraw - YouTube. (2023, September 11). Retrieved January 8, 2026, from https://www.youtube.

- Applied Spectroscopy - Your search term is: aromatic primary diamine synthesis. (2019, May 26). Retrieved January 8, 2026, from https://www.perkinelmer.

- 2,5-Dichloronitrobenzene(89-61-2) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved January 8, 2026, from https://www.chemicalbook.com/spectrumen_89-61-2_1hnmr.htm

- AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved January 8, 2026, from https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi

- Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.). Retrieved January 8, 2026, from https://powerslewis-unl.github.io/powers-group/protocols/Introduction_to_NMR.pdf

- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved January 8, 2026, from https://www.organicchemistrydata.org/hansreich/resources/nmr/?

- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). Retrieved January 8, 2026, from https://www.

- 2,4-Dibromobenzonitrile | C7H3Br2N | CID 13450521 - PubChem. (n.d.). Retrieved January 8, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/13450521

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved January 8, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles

- 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1 - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from https://www.rsc.

Sources

- 1. This compound | C7H3Br2N | CID 10978230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Visualizer loader [nmrdb.org]

- 5. Predict 1H proton NMR spectra [nmrdb.org]

- 6. PROSPRE [prospre.ca]

- 7. youtube.com [youtube.com]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. academics.su.edu.krd [academics.su.edu.krd]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,5-Dibromobenzonitrile

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,5-Dibromobenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the predicted spectrum, offering a comprehensive assignment of each carbon signal. In the absence of readily available experimental spectra in public databases, this guide utilizes high-quality predicted data and established principles of substituent effects to provide a robust analytical framework.

Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. In substituted aromatic systems like this compound, the positions of the carbon signals are primarily dictated by the electronic effects of the substituents on the benzene ring.

The introduction of substituents onto a benzene ring disrupts the equivalence of the six carbon atoms, leading to distinct signals for each unique carbon environment. The effect of a substituent on the chemical shifts of the ring carbons can be predicted and rationalized by considering its inductive and resonance effects. Electron-withdrawing groups generally deshield nearby carbons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).

Predicted ¹³C NMR Chemical Shifts for this compound

Due to the limited availability of experimental ¹³C NMR data for this compound in public spectral databases, this guide is based on a predicted spectrum generated by a reliable algorithm. The predicted chemical shifts provide a valuable foundation for understanding the spectroscopic properties of this molecule.

| Predicted Chemical Shift (ppm) |

| 136.2 |

| 135.5 |

| 133.4 |

| 126.1 |

| 118.0 |

| 117.0 |

| 115.1 |

Table 1: Predicted ¹³C NMR chemical shifts for this compound.

Structural Assignment of ¹³C NMR Signals

The assignment of each predicted chemical shift to a specific carbon atom in this compound is achieved through a systematic analysis of the substituent chemical shifts (SCS) of the bromine and cyano groups. The chemical shift of benzene (128.5 ppm) is used as a reference point, and the SCS values for each substituent at the ipso, ortho, meta, and para positions are additively applied.

Substituent Chemical Shifts (SCS) in ppm:

| Substituent | Ipso (C1) | Ortho (C2) | Meta (C3) | Para (C4) |

| -Br | -5.5 | +3.4 | +1.7 | -1.6 |

| -CN | -16.1 | +3.6 | +0.6 | +3.9 |

Table 2: Substituent chemical shifts for bromine and cyano groups on a benzene ring.

The structure of this compound with the IUPAC numbering is shown below:

Figure 1: Structure and numbering of this compound.

Detailed Assignment:

-

C1 (Attached to -CN): This is the ipso-carbon for the cyano group. The cyano group is strongly electron-withdrawing and is expected to have a significant shielding effect on the carbon it is attached to.

-

Calculation: 128.5 (benzene) - 16.1 (ipso -CN) + 3.4 (ortho -Br) + 1.7 (meta -Br) = 117.5 ppm

-

Assignment: The predicted peak at 117.0 ppm is assigned to C1.

-

-

C2 (Attached to -Br): This is the ipso-carbon for a bromine atom and ortho to the cyano group. The "heavy atom effect" of bromine causes a shielding (upfield shift) of the carbon it is directly attached to.[1]

-

Calculation: 128.5 (benzene) - 5.5 (ipso -Br) + 3.6 (ortho -CN) + 1.7 (meta -Br) = 128.3 ppm

-

Assignment: The predicted peak at 126.1 ppm is assigned to C2. The deviation from the calculated value can be attributed to the steric and electronic interactions between the adjacent bulky bromine and cyano groups.

-

-

C3: This carbon is meta to the cyano group and ortho to a bromine atom.

-

Calculation: 128.5 (benzene) + 0.6 (meta -CN) + 3.4 (ortho -Br) - 1.6 (para -Br) = 130.9 ppm

-

Assignment: The predicted peak at 133.4 ppm is assigned to C3.

-

-

C4: This carbon is para to the cyano group and meta to a bromine atom.

-

Calculation: 128.5 (benzene) + 3.9 (para -CN) + 1.7 (meta -Br) + 1.7 (meta -Br) = 135.8 ppm

-

Assignment: The predicted peak at 135.5 ppm is assigned to C4.

-

-

C5 (Attached to -Br): This is the ipso-carbon for the second bromine atom and meta to the cyano group.

-

Calculation: 128.5 (benzene) - 5.5 (ipso -Br) + 0.6 (meta -CN) + 3.4 (ortho -Br) = 127.0 ppm

-

Assignment: The predicted peak at 118.0 ppm is assigned to C5. The significant upfield shift compared to the calculated value is likely due to the combined shielding effects.

-

-

C6: This carbon is ortho to the cyano group and para to a bromine atom.

-

Calculation: 128.5 (benzene) + 3.6 (ortho -CN) - 1.6 (para -Br) + 3.4 (ortho -Br) = 133.9 ppm

-

Assignment: The predicted peak at 136.2 ppm is assigned to C6.

-

-

CN (Cyano Carbon): The carbon of the nitrile group typically appears in the range of 110-125 ppm.

-

Assignment: The remaining predicted peak at 115.1 ppm is assigned to the cyano carbon.

-

Summary of Assignments:

| Carbon Atom | Calculated Shift (ppm) | Predicted Shift (ppm) | Assignment Rationale |

| C1 | 117.5 | 117.0 | Ipso to -CN, shielded. |

| C2 | 128.3 | 126.1 | Ipso to -Br, heavy atom effect. |

| C3 | 130.9 | 133.4 | Deshielded by ortho -Br and meta -CN. |

| C4 | 135.8 | 135.5 | Deshielded by para -CN and two meta -Br. |

| C5 | 127.0 | 118.0 | Ipso to -Br, shielded. |

| C6 | 133.9 | 136.2 | Deshielded by ortho -CN and ortho -Br. |

| -C≡N | - | 115.1 | Typical chemical shift for a nitrile carbon. |

Table 3: Summary of calculated vs. predicted chemical shifts and the rationale for assignment.

Figure 2: this compound with assigned ¹³C chemical shifts (ppm).

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire experimental data for this compound, the following protocol outlines a standard procedure for obtaining a high-quality ¹³C NMR spectrum.

I. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.

-

Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex the sample gently if necessary.

II. NMR Instrument Parameters (for a 500 MHz Spectrometer):

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program).

-

Frequency: Set the ¹³C frequency (approximately 125 MHz for a 500 MHz spectrometer).

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Pulse Width: Use a 30-degree pulse angle to allow for faster repetition rates without saturating the signals.

-

Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

III. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Figure 3: Workflow for ¹³C NMR data acquisition and processing.

Conclusion

This technical guide has provided a comprehensive analysis of the ¹³C NMR chemical shifts of this compound based on predicted data and the established principles of substituent effects. The detailed assignment of each carbon signal, supported by theoretical calculations, offers valuable insights for the structural characterization of this compound. The provided experimental protocol serves as a practical reference for researchers aiming to acquire empirical data. A thorough understanding of the interplay between substituent electronic effects and NMR chemical shifts is paramount for the accurate interpretation of spectroscopic data in the field of drug development and chemical research.

References

- NMRDB. (n.d.). 13C NMR Prediction.

- Reich, H. J. (n.d.). Substituent Effects on the 13C NMR Chemical Shifts of Substituted Benzenes. University of Wisconsin.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

FT-IR Analysis of 2,5-Dibromobenzonitrile: A Guide to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of 2,5-Dibromobenzonitrile using Fourier Transform Infrared (FT-IR) spectroscopy. Moving beyond a simple recitation of spectral data, this document elucidates the causal relationships between molecular structure and vibrational modes, offering a foundational understanding for researchers in chemical synthesis and drug development. We will explore the characteristic infrared absorptions of the nitrile, aromatic, and carbon-bromine functional groups, present a robust experimental protocol using Attenuated Total Reflectance (ATR), and provide a systematic approach to spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring high-fidelity data and confident structural confirmation.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the identification of functional groups within a molecule.[1] The principle is based on the absorption of infrared radiation by a molecule, which excites vibrations in its covalent bonds.[1] Each type of bond (e.g., C=O, N-H, C≡N) vibrates at a characteristic frequency, and when infrared radiation of that same frequency is passed through a sample, the energy is absorbed. An FT-IR spectrometer measures this absorption and plots it against the frequency (expressed as wavenumber, cm⁻¹), generating a unique spectral "fingerprint" of the molecule.[1][2]

For a molecule such as this compound, FT-IR serves as a rapid and non-destructive method to confirm the presence of its key structural motifs: the cyano group, the substituted benzene ring, and the carbon-bromine bonds. This confirmation is a critical step in synthesis validation, quality control, and regulatory submission for new chemical entities.

Caption: Molecular structure of this compound.

Core Functional Group Analysis: Decoding the Spectrum

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. A systematic interpretation involves analyzing distinct regions of the spectrum to identify each functional group.

The Nitrile Group (-C≡N): A Sharp Indicator

The most unambiguous feature in the spectrum is typically the stretching vibration of the carbon-nitrogen triple bond (C≡N).

-

Vibrational Mode: The C≡N stretch involves the rhythmic extension and compression of the triple bond. Due to the bond's high force constant and the polarity difference between carbon and nitrogen, this vibration results in a sharp and intense absorption band.[3]

-

Expected Frequency: For aromatic nitriles, this peak is characteristically found in the 2240-2220 cm⁻¹ region.[3] Its position in a relatively "quiet" part of the spectrum makes it an excellent diagnostic marker. The conjugation with the aromatic ring slightly lowers this frequency compared to saturated (aliphatic) nitriles, which absorb at a slightly higher range of 2260-2240 cm⁻¹.[3]

The Aromatic System: A Complex Fingerprint

The disubstituted benzene ring gives rise to several characteristic absorptions. These are crucial for confirming the presence of the aromatic core and its substitution pattern.

-